
3-氨基-3-(2-硝基苯基)丙酸
概述
描述
3-Amino-3-(2-nitrophenyl)propanoic acid, also known as 2-nitrophenylalanine, is an amino acid that has been studied for its potential applications in various scientific fields. It is an important intermediate in chemical synthesis and has been used in a variety of research applications.
科学研究应用
合成过程
3-氨基-3-(2-硝基苯基)丙酸在各种合成过程中发挥作用。例如,一项研究展示了使用3-硝基苯甲醛对乙酸3-(3-氨基苯基)丙酸进行短而有效的合成,突出了在乙醇中使用氯化亚锡作为还原剂,实现羧酸的酯化同时(Nagel, Radau, & Link, 2011)。此外,合成了化合物(2S)-2-({2-[1,4-二氢-3,5-双(甲氧羰基)-2,6-二甲基-4-(2-硝基苯基)吡啶-1-基]-2-氧乙基}氨基)-3-(4-羟基苯基)丙酸,并对其抗氧化、抗炎和抗溃疡活性进行了评估(Subudhi & Sahoo, 2011)。
光谱分析
对3-氨基-3-(2-硝基苯基)丙酸进行了傅里叶变换红外光谱(FT-IR)、傅里叶变换拉曼光谱(FT-Raman)和紫外可见光谱(UV-Vis)的光谱分析。这有助于分析分子的键合、反键性质、非线性光学、电子和热力学性质。分子对接研究还表明低毒性水平和与不同蛋白质的显著相互作用(Abraham et al., 2018)。
酯酶样活性抑制
人血清白蛋白的酯酶样活性可以通过配体结合到FA3-FA4裂缝来抑制,这涉及对4-硝基苯酯的水解。这项研究阐明了3-氨基-3-(2-硝基苯基)丙酸在理解与人血清白蛋白相关的相互作用和抑制中的作用(Ascenzi et al., 2015)。
生物应用
对3-氨基-3-(2-硝基苯基)丙酸的生物应用研究包括其与瘤胃微生物的相互作用以及它们解毒某些植物毒素的能力。这项研究为反刍动物的代谢途径和解毒反应提供了见解(Anderson, Rasmussen, & Allison, 1993)。
化学反应和衍生物
研究了涉及3-氨基-3-(2-硝基苯基)丙酸的各种化学反应和衍生物,例如其在合成达比加替伐酯和其他复杂分子中的作用。这些研究有助于理解该化合物在不同背景下的化学性质和潜在应用(Huansheng, 2013)。
安全和危害
未来方向
There are ongoing research efforts to utilize 3-Amino-3-(2-nitrophenyl)propanoic acid in various applications. For instance, it has been used in a four-step chemoenzymatic strategy, including a biocatalytic step mediated by L-threonine transaldolase from Pseudomonas sp. (PsLTTA) to convert 4-nitrobenzaldehyde (1) to (2 S,3 R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid (2) followed by a three-step chemical reaction to obtain chloramphenicol .
作用机制
Target of Action
It is used in chemical research , suggesting that it may interact with a variety of molecular targets depending on the specific context of the experiment.
Pharmacokinetics
It is slightly soluble in water , which could influence its absorption and distribution
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-3-(2-nitrophenyl)propanoic acid. It should be stored in a cool, dry, and well-ventilated place . It is incompatible with strong oxidizing agents, acids, and bases . These factors should be taken into account when using this compound in research.
生化分析
Biochemical Properties
3-Amino-3-(2-nitrophenyl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain aminotransferases, which catalyze the transfer of amino groups from amino acids to keto acids . Additionally, it may interact with nitroreductases, enzymes that reduce nitro groups to amines, thus influencing the compound’s reactivity and stability . These interactions are crucial for understanding the compound’s behavior in biological systems.
Cellular Effects
3-Amino-3-(2-nitrophenyl)propanoic acid affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events . Furthermore, it can impact gene expression by interacting with transcription factors or epigenetic modifiers, thereby affecting the transcriptional landscape of the cell . These effects highlight the compound’s potential as a tool for studying cellular functions and mechanisms.
Molecular Mechanism
The molecular mechanism of 3-Amino-3-(2-nitrophenyl)propanoic acid involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it may act as a competitive inhibitor for certain enzymes by mimicking the structure of natural substrates . Additionally, it can induce conformational changes in proteins, affecting their function and stability . These molecular interactions are essential for understanding how the compound exerts its effects in biological systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-3-(2-nitrophenyl)propanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which are important considerations for experimental design and interpretation.
Dosage Effects in Animal Models
The effects of 3-Amino-3-(2-nitrophenyl)propanoic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation or signaling pathway activation . At higher doses, it can induce toxic or adverse effects, including cellular damage or organ dysfunction . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
3-Amino-3-(2-nitrophenyl)propanoic acid is involved in various metabolic pathways. It can be metabolized by enzymes such as aminotransferases and nitroreductases, leading to the formation of different metabolites . These metabolic transformations can affect the compound’s activity, stability, and overall impact on cellular functions. Additionally, the compound may influence metabolic flux and metabolite levels, contributing to its biochemical effects .
Transport and Distribution
The transport and distribution of 3-Amino-3-(2-nitrophenyl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through amino acid transporters, which facilitate its entry into the cytoplasm . Once inside the cell, it may interact with intracellular binding proteins that influence its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 3-Amino-3-(2-nitrophenyl)propanoic acid can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism
属性
IUPAC Name |
3-amino-3-(2-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-7(5-9(12)13)6-3-1-2-4-8(6)11(14)15/h1-4,7H,5,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBOYULKNZTOMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80972231 | |
| Record name | 3-Amino-3-(2-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5678-48-8 | |
| Record name | β-Amino-2-nitrobenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5678-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrocinnamic acid, beta-amino-o-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005678488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-3-(2-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-3-(2-nitro-phenyl)-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-amino-3-(2-nitrophenyl)propanoic acid contribute to the photocleavable properties of the biomaterial described in the research?
A1: 3-amino-3-(2-nitrophenyl)propanoic acid acts as a photolabile linker within the biomaterial. It is incorporated into the oligopeptide Arg-Gly-Asp-Ser (RGDS) sequence. Upon exposure to UV irradiation, the nitrophenyl moiety within 3-amino-3-(2-nitrophenyl)propanoic acid undergoes photolysis, leading to the cleavage of the peptide from the material surface. [] This photocleavage allows for controlled detachment of cells from the material and enables applications such as 2D cell patterning and cell sheet engineering. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3S,4S,6S)-4-hydroxy-3-methoxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B1221909.png)

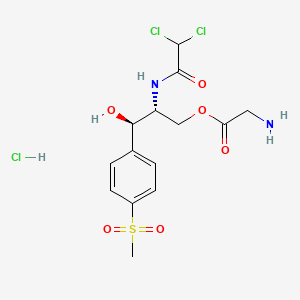

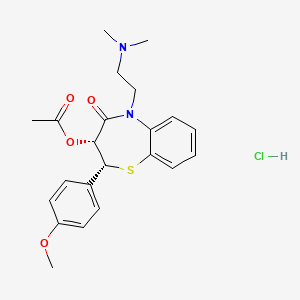

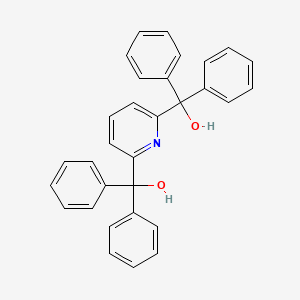

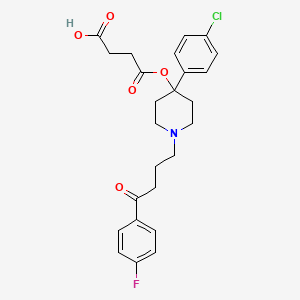

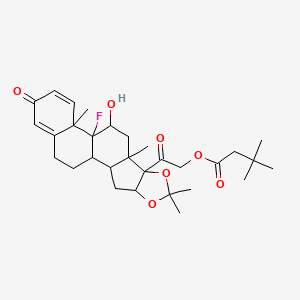
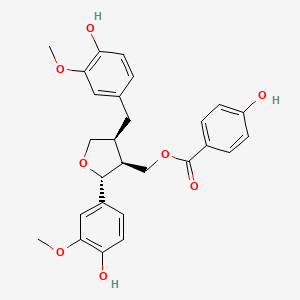
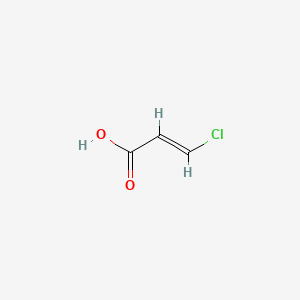
![2-methoxy-N-methyl-N-[5-(2-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1221929.png)